molecular formula C12H17NO2 B3044002 2-Amino-3-(3-isopropylphenyl)propanoic acid CAS No. 98708-78-2

2-Amino-3-(3-isopropylphenyl)propanoic acid

Cat. No.: B3044002
CAS No.: 98708-78-2
M. Wt: 207.27 g/mol
InChI Key: VHRDTJYORKPIGR-UHFFFAOYSA-N
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Description

2-Amino-3-(3-isopropylphenyl)propanoic acid is a non-proteinogenic amino acid derivative featuring a phenyl ring substituted with an isopropyl group at the 3-position. This structural motif places it within a broader class of aromatic amino acids, where the substituent on the phenyl ring significantly influences physicochemical properties, solubility, and biological interactions. Such compounds are often investigated for applications in biocatalysis, pharmaceutical intermediates, or metal complexation .

Properties

IUPAC Name

2-amino-3-(3-propan-2-ylphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-8(2)10-5-3-4-9(6-10)7-11(13)12(14)15/h3-6,8,11H,7,13H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHRDTJYORKPIGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC(=C1)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(3-isopropylphenyl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-isopropylbenzaldehyde and glycine.

    Condensation Reaction: The aldehyde group of 3-isopropylbenzaldehyde reacts with the amino group of glycine in the presence of a suitable catalyst to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the desired this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Commonly used techniques include:

    Catalytic Hydrogenation: This method involves the use of a metal catalyst such as palladium on carbon to facilitate the reduction of the imine intermediate.

    Crystallization: The final product is purified through crystallization to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-(3-isopropylphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield amines or alcohols.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products:

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Amines, alcohols.

    Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Medicinal Chemistry

Antibiotic Synthesis:
The compound serves as an important intermediate in the synthesis of various antibiotics. For example, it can be utilized in the production of L-threo 2-amino-3-hydroxy-3-phenylpropionic acid, which is a precursor for antibiotics like florfenicol and thiamphenicol. These antibiotics are critical in treating bacterial infections and have been developed to combat antibiotic resistance by providing alternatives to conventional therapies .

Neuropharmaceuticals:
Research indicates that derivatives of 2-amino-3-(3-isopropylphenyl)propanoic acid may have potential applications in neuropharmaceuticals. Compounds with similar structures have been studied for their effects on neurotransmitter systems, particularly in the modulation of serotonin and dopamine pathways, which are crucial for treating mood disorders and neurodegenerative diseases .

Biochemical Research

Enzyme Inhibition Studies:
The compound has been investigated for its role as an enzyme inhibitor. Certain studies have focused on its ability to inhibit specific enzymes involved in metabolic pathways, which can be beneficial in understanding disease mechanisms and developing therapeutic agents targeting metabolic disorders .

Stereoisomeric Enrichment:
Recent advancements have demonstrated methods for stereoisomeric enrichment of related compounds using D-threonine aldolase. This process enhances the yield of specific enantiomers that exhibit higher biological activity, making it a valuable approach in drug development .

Industrial Applications

Pharmaceutical Manufacturing:
In pharmaceutical manufacturing, this compound is used as a building block for synthesizing complex organic molecules. Its unique chemical properties allow for modifications that can lead to the development of new drugs with improved efficacy and reduced side effects .

Research Reagent:
This compound is also employed as a reagent in various biochemical assays and screening processes. Its ability to interact with biological systems makes it a useful tool for researchers investigating cellular responses to different compounds .

Mechanism of Action

The mechanism of action of 2-Amino-3-(3-isopropylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.

    Pathways: It can modulate biochemical pathways, leading to changes in cellular processes such as signal transduction, metabolism, and gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key substituent effects on molecular weight, solubility, and biological activity are highlighted.

Compound Name Substituent CAS No. Molecular Formula Molecular Weight Purity Key Properties/Applications
2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid 4-hydroxy-3,5-diiodophenyl 66-02-4 C₉H₉I₂NO₃ 448.99 g/mol N/A High molecular weight due to iodine; used in laboratory chemical synthesis .
2-Amino-3-(thiophen-2-yl)propanoic acid Thiophen-2-yl N/A C₇H₉NO₂S 183.21 g/mol N/A Biocatalytic applications (e.g., ammonia elimination reactions) .
(R)-2-Amino-3-(pyridin-3-yl)propanoic acid Pyridin-3-yl 70702-47-5 C₈H₁₀N₂O₂ 166.18 g/mol ≥98.5% Chiral building block; potential use in drug development .
2-Amino-3-(3-nitrophenyl)propanoic acid 3-Nitrophenyl 22888-56-8 C₉H₁₀N₂O₄ 210.19 g/mol 97% High reactivity due to nitro group; likely intermediate in organic synthesis .
2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid 3-Fluoro-4-hydroxyphenyl 403-90-7 C₉H₁₀FNO₃ 199.18 g/mol N/A Tyrosine derivative; studied for biological activity .
2-Amino-3-(5-bromo-1H-indol-3-yl)propanoic acid 5-Bromo-indol-3-yl 25197-99-3 C₁₁H₁₀BrN₂O₂ 297.12 g/mol N/A Brominated indole derivative; metabolite with potential biochemical significance .

Substituent Effects on Properties

  • Electron Effects : Electron-withdrawing groups (e.g., nitro in ) increase acidity of the carboxylic moiety, whereas electron-donating groups (e.g., isopropyl) may reduce reactivity in electrophilic substitutions.
  • Steric Hindrance : Bulky substituents like isopropyl could hinder enzymatic interactions or metal coordination compared to smaller groups (e.g., fluoro in ).

Biological Activity

2-Amino-3-(3-isopropylphenyl)propanoic acid, also known as a derivative of phenylpropionic acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is structurally characterized by an amino group and a branched isopropyl phenyl moiety, which may contribute to its pharmacological properties.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C12H17NO2\text{C}_12\text{H}_{17}\text{N}\text{O}_2

This indicates the presence of a carboxylic acid functional group, an amine group, and an aromatic ring, which are critical for its biological interactions.

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds related to this structure have been tested against various cancer cell lines, demonstrating varying degrees of cytotoxicity.

Table 1: Cytotoxicity of Related Compounds

CompoundCell LineIC50 (nM)
Compound AMCF-7 (Breast)45
Compound BHCT-116 (Colon)6
Compound CHepG-2 (Liver)48

These results suggest that similar compounds may also exhibit potent anticancer activity, potentially through mechanisms such as apoptosis induction and cell cycle arrest .

The mechanism by which these compounds exert their effects often involves the inhibition of key cellular pathways. For instance, studies have shown that certain derivatives can inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest in the G1 phase and subsequent apoptosis in cancer cells .

Figure 1: Proposed Mechanism of Action

  • Inhibition of CDK2/cyclin A2 complexes.
  • Induction of apoptosis through mitochondrial pathways.

Case Studies

Case Study 1: In Vitro Antitumor Activity
A study investigated the effects of a closely related compound on various human tumor cell lines. The compound demonstrated a dose-dependent inhibition of cell growth, with notable effects observed at concentrations as low as 10 µM. The mechanism was further elucidated through molecular docking studies which indicated strong binding affinity to CDK2 .

Case Study 2: Amyloid Inhibition
Another research highlighted the potential of similar compounds as inhibitors of amyloid fibrillogenesis. The study focused on hen egg white lysozyme (HEWL) models, where the compound showed promise in blocking amyloid aggregation, suggesting therapeutic implications for neurodegenerative diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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